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molecular formula C9H13BrN2O2 B8706716 Ethyl 2-(2-iminopyridin-1(2H)-yl)acetate hydrobromide

Ethyl 2-(2-iminopyridin-1(2H)-yl)acetate hydrobromide

Cat. No. B8706716
M. Wt: 261.12 g/mol
InChI Key: HOTFPQZYGJRTDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08193214B2

Procedure details

To 39 mL (0.35 mol) of ethyl bromoacetate is added 9.4 g (0.1 mol) of 2-aminopyridine portionwise at 0° C. The resulting mixture is allowed to warm to room temperature and stirred at this temperature for 30 minutes. The precipitate is collected and washed with hexane to give the desired compound as light tan solid.
Quantity
39 mL
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[NH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=1>>[BrH:1].[CH2:6]([O:5][C:3](=[O:4])[CH2:2][N:10]1[CH:11]=[CH:12][CH:13]=[CH:14][C:9]1=[NH:8])[CH3:7] |f:2.3|

Inputs

Step One
Name
Quantity
39 mL
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
9.4 g
Type
reactant
Smiles
NC1=NC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at this temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate is collected
WASH
Type
WASH
Details
washed with hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Br.C(C)OC(CN1C(C=CC=C1)=N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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